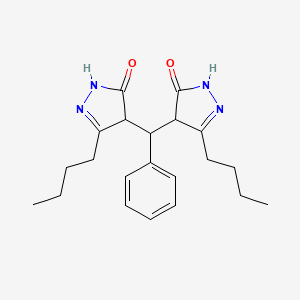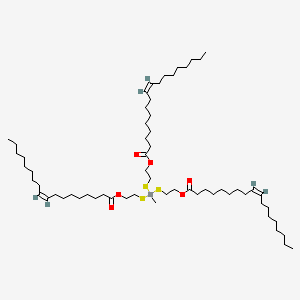
Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, ethynyl(3-phenoxyphenyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, ethynyl(3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzene ring, a chloro group, and an ethynyl group, making it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, ethynyl(3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzeneacetic Acid Derivative: This step involves the chlorination of benzeneacetic acid to introduce the chloro group.
Introduction of the Ethynyl Group: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
Esterification: The final step involves the esterification of the intermediate compound with 3-phenoxyphenylmethanol under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced catalysts helps in optimizing the reaction conditions, reducing the production time, and minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, ethynyl(3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, ethynyl(3-phenoxyphenyl)methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, ethynyl(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with biological macromolecules, while the chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester
- Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (S)-cyano(3-phenoxyphenyl)methyl ester
Uniqueness
Compared to its analogs, Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, ethynyl(3-phenoxyphenyl)methyl ester is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
57731-67-6 |
|---|---|
Fórmula molecular |
C26H23ClO3 |
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
1-(3-phenoxyphenyl)prop-2-ynyl 2-(4-chlorophenyl)-3-methylbutanoate |
InChI |
InChI=1S/C26H23ClO3/c1-4-24(20-9-8-12-23(17-20)29-22-10-6-5-7-11-22)30-26(28)25(18(2)3)19-13-15-21(27)16-14-19/h1,5-18,24-25H,2-3H3 |
Clave InChI |
XETLICAXPDNIOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#C)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
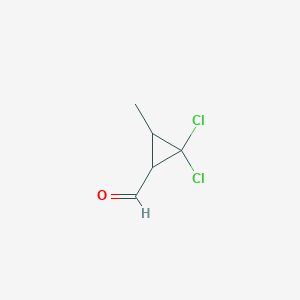

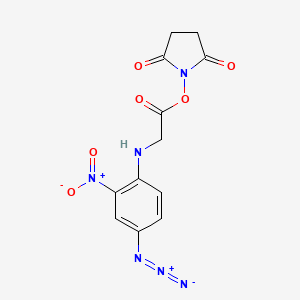
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
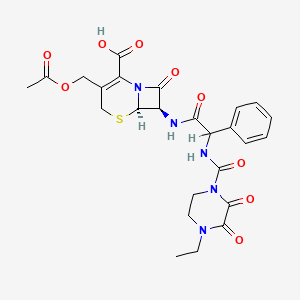
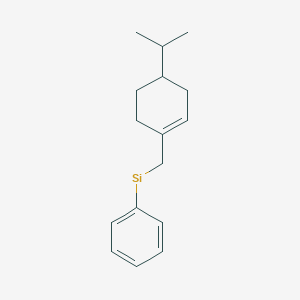
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)




